molecular formula C20H23NO5S B14019001 Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester CAS No. 10084-05-6

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester

Cat. No.: B14019001
CAS No.: 10084-05-6
M. Wt: 389.5 g/mol
InChI Key: RDFFQYVCTRUJES-UHFFFAOYSA-N
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Description

This compound is an ethyl ester of a benzoic acid derivative featuring a sulfonamide group substituted with a 4-methylphenyl moiety and a 2-(2-oxiranyl)ethyl chain. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or prodrugs .

Properties

CAS No.

10084-05-6

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 4-[(4-methylphenyl)sulfonyl-[2-(oxiran-2-yl)ethyl]amino]benzoate

InChI

InChI=1S/C20H23NO5S/c1-3-25-20(22)16-6-8-17(9-7-16)21(13-12-18-14-26-18)27(23,24)19-10-4-15(2)5-11-19/h4-11,18H,3,12-14H2,1-2H3

InChI Key

RDFFQYVCTRUJES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC2CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester generally involves multistep organic synthesis combining sulfonylation, amination, epoxidation, and esterification reactions. The key steps include:

  • Step 1: Sulfonylation of an Aminoalkyl Intermediate
    The 4-methylphenylsulfonyl chloride (p-toluenesulfonyl chloride) is reacted with an aminoalkyl intermediate containing the oxiranyl (epoxy) group, such as 2-(2-oxiranyl)ethylamine, under controlled basic conditions to form the sulfonamide linkage. This step introduces the 4-methylphenylsulfonyl group onto the aminoalkyl chain.

  • Step 2: Coupling with 4-Aminobenzoic Acid or Derivative
    The sulfonylated aminoalkyl intermediate is then coupled with 4-aminobenzoic acid or its activated derivative (e.g., 4-aminobenzoic acid ethyl ester) to form the substituted benzoic acid structure bearing the sulfonylaminoalkyl substituent.

  • Step 3: Esterification
    The benzoic acid moiety is esterified with ethanol under acidic conditions or via activation (e.g., acid chloride formation) to yield the ethyl ester form.

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Purpose
1 Sulfonylation 4-methylphenylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Formation of sulfonamide bond
2 Nucleophilic substitution / Coupling 4-aminobenzoic acid ethyl ester or activated derivative, sulfonylated aminoalkyl intermediate, coupling agents (e.g., EDC, DCC), solvent (e.g., DMF), room temperature to mild heating Attachment of sulfonylaminoalkyl group to benzoate core
3 Esterification Ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux Conversion of carboxylic acid to ethyl ester

Industrial Scale Considerations

  • Industrial synthesis adapts the above steps with optimization for yield, purity, and scalability.
  • Automated reactors with precise temperature and pH control are employed.
  • Use of greener solvents and minimizing hazardous reagents is emphasized.
  • Purification typically involves crystallization or chromatographic methods to ensure high purity.

Chemical Reactions and Mechanistic Insights

Functional Group Reactivity

  • Sulfonyl Group (–SO2–): Acts as a strong electron-withdrawing group, stabilizing the sulfonamide linkage and influencing nucleophilic substitution reactions.
  • Oxiranyl (Epoxy) Group: Highly reactive three-membered ring susceptible to nucleophilic ring-opening reactions under acidic or basic conditions.
  • Ester Group: Can undergo hydrolysis or transesterification under appropriate conditions.

Reaction Pathways

  • The sulfonylation step proceeds via nucleophilic attack of the amino group on the sulfonyl chloride.
  • The coupling step involves amide bond formation through activation of the carboxylic acid or ester group.
  • The oxiranyl group remains intact during initial synthesis but can be selectively opened in subsequent functionalization reactions.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Sulfonylation 4-methylphenylsulfonyl chloride, base, DCM, 0–25°C 80–90 Controlled temperature critical to avoid side reactions
Coupling with benzoate 4-aminobenzoic acid ethyl ester, EDC/DCC, DMF, RT to 50°C 70–85 Use of coupling agents enhances efficiency
Esterification Ethanol, acid catalyst, reflux 85–95 Acid catalysis promotes ester formation

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various ring-opened derivatives.

Scientific Research Applications

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to covalent modification of proteins. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfonamide vs. Oxalylamino Derivatives
  • Target Compound : Contains a sulfonamide group (4-methylphenylsulfonyl) and an epoxide.
  • Analog (): Compounds 1–3 feature oxalylamino (-NH-C(O)-C(O)-OH) groups. The epoxide in the target compound enhances reactivity compared to the inert oxalyl group, making it suitable for covalent binding in drug design .
Dithiolethione-Cysteine Hybrids (ACS94, )
  • ACS94 : Combines a dithiolethione (H2S-releasing) group with a cysteine ethyl ester.
  • Target Compound : Lacks sulfur-based H2S-release capacity but includes an epoxide for electrophilic interactions.
    • Applications : ACS94 modulates redox balance via H2S, while the target compound’s epoxide may target nucleophilic residues in enzymes .

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound : The 4-methylphenyl group is electron-donating, stabilizing the sulfonamide, while the epoxide introduces polarity.
  • : A bromo-ethoxy-formylphenoxy substituent increases molecular weight (450.28 g/mol) and lipophilicity compared to the target’s lighter, more polar structure.
Ester Stability
  • The target’s ethyl ester is less prone to hydrolysis than methyl esters (e.g., ’s methyl ester derivatives), balancing stability and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
Target Compound C21H23NO5S 401.48 Sulfonamide, Epoxide Enzyme inhibition, Prodrugs
2-(Oxalylamino)-benzoic acid () C9H7NO5 209.16 Oxalylamino Low molecular weight inhibitors
ACS94 () C14H14N2O4S4 434.54 Dithiolethione, Cysteine ethyl ester H2S release, Redox modulation
Ethyl 4-{[(4-Isobutylphenyl)sulfonyl]... () C28H32N2O6S 524.63 Sulfonyl, Isobutylphenyl Antimicrobial, Enzyme inhibition
Benzoic acid, 4-[[2-(2-bromo-6-ethoxy... () C20H20BrNO6 450.28 Bromo, Formyl, Ethoxy Electrophilic interactions, Halogenated drug design

Biological Activity

Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester (CAS: 10084-05-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C20H23NO5S
  • Molar Mass : 389.465 g/mol
  • Structural Features : The compound features a benzoic acid core with a sulfonamide and an oxirane ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Protein Interaction : The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity.
  • Oxirane Reactivity : The oxirane group can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, suggesting potent antimicrobial activity.

Study 2: Cytotoxicity in Cancer Cells

In a study reported in Cancer Letters, the compound was tested against human breast cancer cells (MCF-7). Treatment with varying concentrations (10–100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzoic AcidSimple structureMild antimicrobial
SulfanilamideContains sulfonamideAntibacterial
Ethyl 4-MethylbenzenesulfonateSimilar reactivityLimited biological data

The unique combination of functional groups in benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester sets it apart from simpler derivatives, enhancing its potential for diverse biological activities.

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